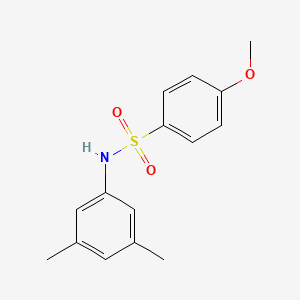

N-(3,5-dimethylphenyl)-4-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, akin to N-(3,5-dimethylphenyl)-4-methoxybenzenesulfonamide, often involves the reaction of sulfonyl chlorides with amines under basic conditions. For instance, the synthesis of various N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides demonstrated the versatility of sulfonamide synthesis, utilizing aqueous sodium carbonate solutions and N,N-dimethylformamide (DMF) as solvents (Abbasi et al., 2018). These methodologies highlight the adaptability of sulfonamide chemistry for generating a wide array of derivatives with varying substituents.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, including those similar to N-(3,5-dimethylphenyl)-4-methoxybenzenesulfonamide, is characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, alongside X-ray crystallography. Studies on N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide have utilized Hartree-Fock and density functional theory methods to explore harmonic vibrational frequencies, geometric parameters, and interaction energies, shedding light on the complex interactions within these molecules (Karakaya et al., 2015).

Chemical Reactions and Properties

Sulfonamide derivatives exhibit a range of chemical reactivities, including participation in hydrogen bonding, dipole interactions, and more. For example, the study of different N-aryl-2,5-dimethoxybenzenesulfonamides revealed diverse supramolecular architectures mediated by weak interactions such as hydrogen bonding and π-π stacking, indicative of their chemical versatility (Shakuntala et al., 2017).

Physical Properties Analysis

The physical properties of sulfonamide derivatives are closely tied to their molecular structures. Crystallographic studies provide insights into the solid-state characteristics, including molecular conformations and intermolecular interactions. For instance, research on 4-methoxy-N-(4-methylphenyl)benzenesulfonamide has demonstrated the influence of C—H⋯πaryl interactions on the material's architecture, underscoring the relationship between molecular structure and physical properties (Rodrigues et al., 2015).

Chemical Properties Analysis

The chemical properties of N-(3,5-dimethylphenyl)-4-methoxybenzenesulfonamide and related compounds are often investigated through their functional group reactivity, interaction with biomolecules, and potential as intermediates in organic synthesis. For example, sulfonamide derivatives have been evaluated for their enzyme inhibitory activities and interactions with biological targets, providing valuable information on their chemical behavior in biological systems (Abbasi et al., 2018).

Applications De Recherche Scientifique

Environmental Science and Toxicology

One significant area of application is in environmental science, particularly concerning the study of novel brominated flame retardants (NBFRs) and their occurrence in indoor air, dust, consumer goods, and food. These studies emphasize the need for comprehensive research on the occurrence, environmental fate, and toxicity of such compounds due to their increasing application and potential risks (E. Zuiderveen, J. Slootweg, J. de Boer, 2020).

Pharmacology and Drug Development

In pharmacology, the focus on the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide reveals the potential for developing sulfonamide or sultam-based functional molecules and pharmaceuticals. Such research underlines the importance of these compounds in organic synthesis and the pharmaceutical industry, providing a foundation for the discovery of new drugs and functional materials (Kyosuke Kaneda, 2020).

Materials Science and Chemical Engineering

In materials science and chemical engineering, the utilization of such compounds in the development of photosensitive protecting groups showcases their promise in synthetic chemistry. The application of groups like 2-nitrobenzyl, 3-nitrophenyl, and 3,5-dimethoxybenzyl in synthetic chemistry highlights their potential for future advancements in this field (B. Amit, U. Zehavi, A. Patchornik, 1974).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(3,5-dimethylphenyl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-11-8-12(2)10-13(9-11)16-20(17,18)15-6-4-14(19-3)5-7-15/h4-10,16H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFBASOZASNDMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethylphenyl)-4-methoxybenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS*,7aR*)-5-methyl-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5542561.png)

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5542572.png)

![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5542579.png)

![1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxamide](/img/structure/B5542590.png)

![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5542598.png)

![2-amino-3-ethyl-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5542610.png)

![1-(4-nitrophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5542614.png)

![N-(3-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5542625.png)

![3-[5-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5542630.png)

![3-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B5542638.png)

![4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542662.png)

![1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5542668.png)